molecular formula C21H17FN2O3S B2591167 N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 1798023-27-4

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2591167
CAS No.: 1798023-27-4
M. Wt: 396.44
InChI Key: NIIYNQMZALYZHU-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that features a thiophene ring, a benzoyl group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxylated derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring and benzoyl group can interact with the active site of enzymes, while the fluorinated phenyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to its combination of a benzoylated thiophene ring and a fluorinated phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-13-7-8-15(11-17(13)22)24-21(27)20(26)23-12-16-9-10-18(28-16)19(25)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIYNQMZALYZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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